3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID
Overview
Description
3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID is a complex organic compound featuring a benzoic acid core substituted with an imidazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID typically involves multiple steps, starting with the preparation of the imidazole ring. Recent advances in the synthesis of imidazoles highlight the importance of regiocontrolled methods to achieve the desired substitution patterns . The nitrophenyl group is introduced through nitration reactions, while the thioacetyl group is added via thiolation reactions. The final step involves the coupling of the imidazole derivative with the benzoic acid core under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction yields amino derivatives.
Scientific Research Applications
3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its imidazole and nitrophenyl groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-nitrophenyl)-1H-imidazole: Shares the imidazole and nitrophenyl groups but lacks the benzoic acid core.
3-aminobenzoic acid: Contains the benzoic acid core but lacks the imidazole and nitrophenyl groups.
4-(aminomethyl)benzoic acid: Similar benzoic acid core with an amino group instead of the imidazole and nitrophenyl groups.
Uniqueness
3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[[[2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c24-17(20-9-12-2-1-3-14(8-12)18(25)26)11-29-19-21-10-16(22-19)13-4-6-15(7-5-13)23(27)28/h1-8,10H,9,11H2,(H,20,24)(H,21,22)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUYFMCOGRNHRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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